6-Benzylaminopurine

Catalog No.
S520938
CAS No.
1214-39-7
M.F
C12H11N5
M. Wt
225.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzylaminopurine

CAS Number

1214-39-7

Product Name

6-Benzylaminopurine

IUPAC Name

N-benzyl-7H-purin-6-amine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)

InChI Key

NWBJYWHLCVSVIJ-UHFFFAOYSA-N

SMILES

C12=NC=NC(NCC3=CC=CC=C3)=C1NC=N2

Solubility

Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide
In water, 0.00044 g/cu cm at 15 °C
In water, 60 mg/L at 20 °C
0.06 mg/mL at 20 °C

Synonyms

1H-purin-6-amine, n-(phenylmethyl)-, 6-(n-benzylamino)purine, 6-BA cpd, 6-benzyladenine, 6-benzylaminopurin, 6-benzylaminopurine, 9H-purin-6-amine, n-(phenylmethyl)-, adenine, n-benzyl-, adenine, n6-benzyl-, benzylaminopurine, N(6)-benzyladenine, N-benzyladenine, N-benzyladenine, monopotassium salt, N-benzyladenine, monosodium salt, N6-benzyladenine

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3

Description

The exact mass of the compound Benzyladenine is 225.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.66e-04 minsoluble in most common organic solvents; soluble in dimethylformamide, dimethyl sulfoxidein water, 0.00044 g/cu cm at 15 °cin water, 60 mg/l at 20 °c0.06 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.
  • Shoot multiplication

    Studies have shown that BA, when used alone or in combination with other plant hormones like auxins, can significantly increase shoot multiplication rates in various plant species. This allows researchers to rapidly generate large numbers of genetically identical plants for further experimentation or propagation purposes.

  • Somatic embryogenesis

    Benzyladenine plays a vital role in inducing somatic embryogenesis, a process where embryos form from vegetative (non-reproductive) cells. This technique is valuable for plant improvement programs and germplasm conservation efforts.

  • Adventitious bud formation

    Scientific research demonstrates that BA can stimulate the formation of adventitious buds, which are new buds that arise from unexpected locations on a plant, such as on roots or leaves []. This ability is useful for regenerating whole plants from various plant tissues and facilitating plant propagation [].

Overall, benzyladenine is a cornerstone tool in plant tissue culture research, enabling the efficient propagation and regeneration of plants for various scientific applications.

Benzyladenine in Stress Tolerance

Beyond its role in plant propagation, benzyladenine is being explored for its potential to enhance plant tolerance to various environmental stresses. Research suggests that BA application can:

  • Improve drought tolerance

    Studies have shown that BA can increase root growth and stomatal closure, which helps plants conserve water during drought conditions.

  • Enhance disease resistance

    Scientific evidence indicates that BA can activate plant defense mechanisms, potentially improving resistance to certain pathogens.

  • Alleviate salt stress

    Research suggests that BA application can mitigate the negative effects of salt stress on plants by modulating gene expression and enhancing antioxidant activity.

6-Benzylaminopurine, also known as benzyl adenine, is a synthetic compound classified as a cytokinin, which is a type of plant hormone. Its chemical formula is C₁₂H₁₁N₅, and it has a molecular weight of 225.25 g/mol. This compound is primarily utilized in agriculture to promote plant growth and development by stimulating cell division and differentiation. It is particularly effective in enhancing the growth of shoots and delaying leaf senescence, making it valuable for various horticultural applications .

6-Benzylaminopurine appears as a colorless to off-white or yellow powder and is known for being slightly soluble in ethanol but insoluble in water. It is stable under acidic and alkaline conditions, although it can be corrosive at high concentrations .

Benzyladenine mimics the effects of natural cytokinins by binding to cytokinin receptors in plant cells []. This binding triggers a cascade of signaling events that regulate various cellular processes, including cell division, shoot and bud formation, and seed germination []. Benzyladenine can also influence gene expression and promote the uptake of nutrients by plants [].

Benzyladenine is considered a mild irritant and may cause skin and eye irritation upon contact []. Although its toxicity data is limited, it is recommended to handle benzyladenine with gloves and eye protection in a well-ventilated laboratory setting [].

That are crucial for its function as a plant growth regulator. The primary reaction involves the interaction with various plant tissues, where it mimics the action of natural cytokinins. It promotes cell division by activating specific pathways associated with plant growth and development.

In laboratory settings, 6-benzylaminopurine can be synthesized through the reaction of adenine with benzylamine in the presence of specific catalysts. For example, one synthesis method involves heating adenine with sodium benzylate and benzyl alcohol, producing sodium salt of 6-benzylaminopurine with high yields .

The biological activity of 6-benzylaminopurine is significant in both plant physiology and potential medical applications. In plants, it acts as a growth regulator that influences various developmental processes such as:

  • Stimulating shoot proliferation: Enhances the formation of new shoots from existing tissues.
  • Inducing flowering: Promotes flowering in certain plant species.
  • Delaying senescence: Extends the shelf life of harvested fruits and vegetables by delaying aging processes .

In addition to its agricultural uses, studies have shown that 6-benzylaminopurine may have potential in medical applications, particularly in cancer research. It has been observed to stimulate lipid production in certain microalgae strains, which could be beneficial for biofuel production and other industrial applications .

Several methods exist for synthesizing 6-benzylaminopurine, including:

  • Direct Reaction Method: This involves reacting adenine with benzylamine under controlled conditions. The process typically requires heating and can yield sodium salt forms of the compound.
  • Coordination Compound Method: Recent studies have explored synthesizing coordination compounds involving 6-benzylaminopurine and metal salts (e.g., cobalt nitrate), which can enhance its biological activity .
  • Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate the reaction rates and improve yields when synthesizing 6-benzylaminopurine from its precursors .

6-Benzylaminopurine has a wide range of applications:

  • Agriculture: Used as a plant growth regulator to enhance seed germination, promote shoot initiation, and improve post-harvest quality of fruits and vegetables.
  • Tissue Culture: Commonly added to culture media (e.g., Murashige and Skoog medium) to support the growth of plant cells in vitro.
  • Floristry: Extends the shelf life of cut flowers and greens by delaying wilting .
  • Biotechnology: Investigated for its potential to enhance lipid production in microalgae for biofuel applications .

Research indicates that 6-benzylaminopurine interacts with various biochemical pathways within plants. For example:

  • It has been shown to influence metabolic pathways leading to increased glucose utilization in certain microalgae strains.
  • Studies have demonstrated that treatment with 6-benzylaminopurine can alter metabolite profiles significantly, indicating its role in enhancing metabolic flux towards desired products such as fatty acids .

These interactions suggest that 6-benzylaminopurine not only affects growth but also plays a role in stress responses within plants.

Several compounds share structural similarities with 6-benzylaminopurine, including:

Compound NameStructural FeaturesUnique Properties
ZeatinContains an isoprenoid side chainMore potent in promoting shoot formation
KinetinContains a carbonyl groupKnown for anti-aging effects on plants
ThidiazuronContains a thiadiazole ringStronger cytokinin activity than 6-benzylaminopurine

While these compounds also function as cytokinins, 6-benzylaminopurine is unique due to its specific effects on delaying senescence and enhancing post-harvest quality in agricultural products . Its versatility makes it an essential tool in both agriculture and biotechnology.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS]
Solid

Color/Form

Colorless, fine needles

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.10144537 g/mol

Monoisotopic Mass

225.10144537 g/mol

Heavy Atom Count

17

LogP

1.57 (LogP)
log Kow = 1.57
1.57

Appearance

Solid powder

Melting Point

234-235 °C
229 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXG6A989PS

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 220 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 217 of 220 companies with hazard statement code(s):;
H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (72.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (72.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (70.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Plant Growth Regulators

Vapor Pressure

2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1214-39-7

Metabolism Metabolites

... The report summarized results of metabolism of labeled compound in rats and dogs. With dogs, the compound (15 mg with label as benzyl-1-C14 -adenine) was fed in a small ball of meat. Urine was collected for 24 and 48 hours. Essentially all of the radioactivity was excreted in urine in 24 hours. By cochromatography, three metabolites were identified as hippuric acid, benzoic acid and benzyladenine (the same as in the rat). With animals given benzyladenine-8-C14, the profile was somewhat different and components were not identified except for parent compound. Excretion of the adenine label was slower. Profiles of rat and dog were, again, similar.[California Environmental Protection Agency/Department of Pesticide Regulation; SUMMARY OF TOXICOLOGY DATA CYTOKININ and 6-Benzyladenine

Wikipedia

6-benzylaminopurine

Use Classification

Agrochemicals -> Pesticides
Plant growth regulators

General Manufacturing Information

9H-Purin-6-amine, N-(phenylmethyl)-: ACTIVE
Cytokinins, considered biopesticides, are plant growth regulators. When derived from seaweed, the mixture of four similar substances is exempt from tolerance. 6-Benzyladenine is similar to cytokinin but synthetic and is also exempt from tolerance when used as a fruit-thinning agent at a rate not to exceed 30 g/acre (6 FR 34869, July 5, 1995).[California Environmental Protection Agency/Department of Pesticide Regulation; SUMMARY OF TOXICOLOGY DATA CYTOKININ and 6-Benzyladenine

Storage Conditions

Do not contaminate water, food, or feed by storage and disposal. PESTICIDE STORAGE: Keep containers tightly closed when not in use. /6-Benzylaminopurine Technical/

Dates

Modify: 2023-08-15
1: Křikavová R, Hošek J, Suchý P Jr, Vančo J, Trávníček Z. Diverse in vitro and

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